molecular formula C4H4ClN3O B12359356 5-amino-6-chloro-5H-pyrimidin-4-one

5-amino-6-chloro-5H-pyrimidin-4-one

Cat. No.: B12359356
M. Wt: 145.55 g/mol
InChI Key: OMJFUMQHJVIIOL-UHFFFAOYSA-N
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Description

5-amino-6-chloro-5H-pyrimidin-4-one is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a pyrimidine ring substituted with an amino group at the 5th position, a chlorine atom at the 6th position, and a keto group at the 4th position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-chloro-5H-pyrimidin-4-one typically involves the chlorination of pyrimidine derivatives followed by amination. One common method involves the reaction of 6-chloropyrimidine-4-one with ammonia or an amine under controlled conditions to introduce the amino group at the 5th position . Another approach includes the use of thionyl chloride for chlorination followed by amination with aryl amines in refluxing isopropanol .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.

Mechanism of Action

Properties

Molecular Formula

C4H4ClN3O

Molecular Weight

145.55 g/mol

IUPAC Name

5-amino-6-chloro-5H-pyrimidin-4-one

InChI

InChI=1S/C4H4ClN3O/c5-3-2(6)4(9)8-1-7-3/h1-2H,6H2

InChI Key

OMJFUMQHJVIIOL-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=N1)Cl)N

Origin of Product

United States

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